1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one
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Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one is a useful research compound. Its molecular formula is C18H15N3OS2 and its molecular weight is 353.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetracyclic Cores
The synthesis of tetracyclic cores, such as tronocarpine, showcases the application of indolines in generating complex molecular architectures. This process involves Mn(III)-mediated oxidative cyclization reactions, demonstrating the utility of indolines in constructing annulated products with high efficiency (Magolan & Kerr, 2006).
Advancements in Indoline Synthesis
Indoline derivatives serve as crucial intermediates for angiotensin-converting enzyme inhibitors and various bioactive alkaloids, emphasizing their importance in medicinal chemistry. Recent advancements in indoline synthesis, including catalyzed reactions and metal-free approaches, highlight their versatility in drug design (Liu, Zhao, & Xiang, 2010).
Novel Nitrogen/Sulfur Heterocycles
The creation of nitrogen and sulfur heterocyclic systems by linking indole with other heterocyclic rings points to innovative approaches in synthesizing compounds with potential for further research. This work opens avenues for generating new classes of heterocyclic compounds with unique properties (Boraei et al., 2020).
Anticholinesterase Agents
The synthesis of triazole and triazolothiadiazine derivatives from indole substrates and their evaluation as cholinesterase inhibitors underline the therapeutic applications of indoline-based compounds. This research contributes to the development of potential treatments for diseases related to enzyme inhibition (Mohsen, 2012).
Intramolecular Coupling for Indoline Alkaloids
The application of intramolecular dearomative oxidative coupling strategies for synthesizing indoline alkaloids showcases the synthetic utility of indoles in accessing complex natural product frameworks. This methodology addresses the challenge of creating quaternary stereocenters, crucial for the structural complexity of many alkaloids (Zi, Zuo, & Ma, 2015).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c22-18(21-10-9-13-4-1-2-5-15(13)21)12-24-17-8-7-14(19-20-17)16-6-3-11-23-16/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXGTSDLWDDNLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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